molecular formula C13H18BNO4 B1602994 4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane CAS No. 590418-04-5

4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane

Cat. No.: B1602994
CAS No.: 590418-04-5
M. Wt: 263.1 g/mol
InChI Key: HIRQDWNXNTWLEM-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-methyl-4-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Reaction Scheme:

3-methyl-4-nitrophenylboronic acid+pinacoldehydrating agentThis compound\text{3-methyl-4-nitrophenylboronic acid} + \text{pinacol} \xrightarrow{\text{dehydrating agent}} \text{this compound} 3-methyl-4-nitrophenylboronic acid+pinacoldehydrating agent​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or DMF).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., Pd/C) or chemical reducing agents like sodium borohydride.

Major Products

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of 3-methyl-4-nitrophenylboronic acid.

    Reduction: Formation of 3-methyl-4-aminophenylboronic acid.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane is extensively used in various fields of scientific research:

    Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: In the development of bioconjugates and probes for biological imaging and diagnostics.

    Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: In the production of agrochemicals and materials science for the development of new polymers and materials.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the stability and reactivity of the dioxaborolane derivative.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the nitro and methyl substituents, leading to different reactivity and applications.

    2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in similar cross-coupling reactions but with a bromine substituent instead of a nitro group.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-9-8-10(6-7-11(9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRQDWNXNTWLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626452
Record name 4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590418-04-5
Record name 4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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